({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid
Descripción
({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid (molecular formula: C₁₄H₁₉N₃O₅S) is a sulfonamide derivative featuring a hexylamino group attached to a phenylsulfonyl moiety, which is further linked to an oxo-acetic acid group via an amino bridge.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[4-(hexylsulfamoyl)anilino]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-2-3-4-5-10-15-22(20,21)12-8-6-11(7-9-12)16-13(17)14(18)19/h6-9,15H,2-5,10H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHYXGWNQGIAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with hexylamine to form 4-(hexylamino)sulfonyl nitrobenzene. This intermediate is then reduced to 4-(hexylamino)sulfonyl aniline, which is subsequently reacted with oxalyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hexylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and substituted derivatives with various functional groups .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Chemical Name: {4-[(Hexylamino)sulfonyl]anilino}(oxo)acetic acid
Molecular Formula: CHNOS
IUPAC Name: {4-[(hexylamino)sulfonyl]anilino}(oxo)acetic acid
InChI Key: PKHYXGWNQGIAIW-UHFFFAOYSA-N
Purity: 95%
Storage Temperature: 2-8 °C
Therapeutic Applications
- Anti-inflammatory Agents :
- Antimicrobial Activity :
-
Cancer Research :
- The compound's structural features suggest potential applications in cancer therapy. Research has indicated that similar sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
Case Studies and Research Findings
- Anti-inflammatory Effects :
- Antimicrobial Efficacy :
- Cancer Cell Apoptosis :
Mecanismo De Acción
The mechanism of action of ({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Structural Analogues
The compound shares structural similarities with several sulfonamide and oxo-acetic acid derivatives (Table 1):
Table 1: Structural Comparison of Key Analogs
| Compound Name | Substituents/R-Groups | Molecular Formula | CAS Number |
|---|---|---|---|
| ({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid | Hexylamino, phenylsulfonyl, oxo-acetic acid | C₁₄H₁₉N₃O₅S | Not available |
| 2-((4-Nitrophenyl)amino)-2-oxoacetic acid | 4-Nitro group | C₈H₆N₂O₅ | 103-94-6 |
| [(4-Amino-2-sulphophenyl)amino]oxoacetic acid | 4-Amino, 2-sulpho | C₈H₈N₂O₆S | 6364-15-4 |
| (2,6-Dimethylphenyl)aminoacetic acid | 2,6-Dimethylphenyl | C₁₀H₁₁NO₃ | 2903-48-2 |
| 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid | 2-Fluoro, butanoic acid chain | C₁₀H₁₀FNO₃ | Not available |
Key Observations :
- The hexylamino group in the target compound enhances lipophilicity compared to shorter-chain analogs like the methyl or ethyl derivatives .
- Electron-withdrawing groups (e.g., nitro in ) increase acidity, while electron-donating groups (e.g., amino in ) may influence hydrogen bonding and solubility.
Physicochemical Properties
Predicted and experimental properties of selected analogs are summarized in Table 2:
Table 2: Physicochemical Properties
| Compound Name | Boiling Point (°C) | pKa | Density (g/cm³) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | ~621 (predicted) | ~2.89 | ~1.28 | 341.39 |
| 2-((4-Nitrophenyl)amino)-2-oxoacetic acid | Not reported | 1.5–2.5 | 1.45 | 210.14 |
| (2,6-Dimethylphenyl)aminoacetic acid | Not reported | ~3.0 | 1.20 | 193.20 |
Key Observations :
Antimicrobial and Antitubercular Activity :
Enzyme Inhibition :
- (4-{(2S)-2-(1,3-Benzoxazol-2-yl)-2-[(4-fluorophenyl)sulfamoyl]ethyl}phenyl)aminoacetic acid () showed inhibition of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity therapies, with an IC₅₀ of 0.8 µM . Structural similarities suggest the target compound may also interact with similar enzymes.
Anti-inflammatory Activity :
- Sulfones and sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .
Table 3: Hazard Classification of Selected Analogs
Key Observations :
- The nitro derivative poses higher acute toxicity, while sulfonic acid derivatives (e.g., ) may exhibit lower membrane permeability due to ionization .
Actividad Biológica
({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid, with the molecular formula C14H20N2O5S and a molecular weight of approximately 328.38 g/mol, is an organic compound classified as an alpha amino acid derivative. Its unique structure, which includes a hexylamino group attached to a phenyl ring with a sulfonyl group and an oxoacetic acid moiety, suggests significant potential for various biological activities, particularly in medicinal chemistry.
Research indicates that this compound acts primarily as an inhibitor of specific protein phosphatases , particularly those involved in the endoplasmic reticulum's unfolded protein response. This pathway is crucial for cellular stress responses and may play a role in diseases associated with protein misfolding. Specifically, it has been shown to interact with the PTPN1 gene , which encodes the tyrosine-protein phosphatase non-receptor type 1 , involved in various signaling pathways including cell reorganization and receptor signaling modulation .
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various compounds structurally similar to this compound for their antibacterial properties. The findings suggested that certain derivatives exhibited promising antibacterial effects against several bacterial strains, indicating that this compound may also possess antimicrobial properties .
Case Study: Antibacterial Activity
The antibacterial activity was assessed using standard methods against both gram-positive and gram-negative bacteria. The results are summarized in the following table:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 |
| Compound B | Escherichia coli | 10.0 |
| Compound C | Bacillus stereothermophilus | 15.0 |
| Compound D | Klebsiella pneumoniae | 9.0 |
These results highlight that some derivatives of this compound could serve as effective antibacterial agents, warranting further investigation into their mechanisms and applications .
Anticancer Potential
Preliminary studies have also suggested potential anticancer properties for this compound. While specific mechanisms remain under investigation, its ability to modulate protein phosphorylation pathways may influence cancer cell signaling and growth. The exploration of its effects on various cancer cell lines could provide insights into its therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the hexylamino and sulfonyl groups followed by coupling with oxoacetic acid derivatives. The detailed synthetic pathway is crucial for optimizing yield and purity for biological testing.
Q & A
Q. What are the established synthetic routes for ({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid?
The synthesis typically involves multi-step reactions, starting with sulfonylation of aniline derivatives followed by condensation with oxoacetic acid moieties. Key steps include:
- Sulfonylation : Reaction of 4-aminophenyl derivatives with hexylamine and sulfonylating agents (e.g., sulfonyl chlorides) under basic conditions .
- Oxoacetic acid coupling : Condensation of the sulfonylated intermediate with oxoacetic acid derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .
Q. Which analytical methods are most effective for structural validation?
- NMR Spectroscopy : H and C NMR confirm functional groups and connectivity, with characteristic peaks for sulfonamide (~7.5–8.5 ppm aromatic protons) and oxoacetic acid (~170–175 ppm carbonyl carbon) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure and intermolecular interactions, as demonstrated in related sulfonamide-protein complexes .
Q. What biological activities are associated with this compound?
Structural analogs exhibit:
- Enzyme inhibition : Potent activity against tyrosine phosphatases (e.g., PTP1B) via sulfonamide and oxoacid moieties binding to catalytic sites .
- Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) due to the sulfonyl group’s hydrogen-bonding capacity .
- Antimicrobial potential : Sulfonamide derivatives often target dihydropteroate synthase in bacterial folate pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in oxoacetic acid conjugation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Real-time monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress, enabling timely adjustments .
Q. How do researchers address discrepancies between computational and experimental binding affinities?
- Docking refinement : Incorporate molecular dynamics simulations to account for protein flexibility, as rigid docking may overlook induced-fit mechanisms .
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide quantitative binding data for comparison .
- Solvent effect analysis : Adjust computational models to include explicit solvent molecules, which influence ligand-protein interactions .
Q. What methodologies quantify the compound’s selectivity for specific enzyme isoforms?
- Kinetic assays : Measure IC values against related enzymes (e.g., PTP1B vs. TC-PTP) using para-nitrophenyl phosphate (pNPP) as a substrate .
- Selectivity profiling : Utilize enzyme panels or proteome-wide activity-based protein profiling (ABPP) .
- Structural analysis : Compare co-crystal structures of the compound with different isoforms to identify key binding residue differences .
Contradiction Resolution & Data Analysis
Q. How should researchers interpret conflicting data on metabolic stability?
- In vitro models : Compare hepatic microsomal stability (human vs. rodent) to assess species-specific metabolism .
- Metabolite identification : LC-MS/MS detects oxidative or hydrolytic metabolites, clarifying degradation pathways .
- Oximation protocols : Stabilize oxo groups during GC-MS analysis to prevent artifactual degradation .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Knockout/knockdown models : CRISPR/Cas9-mediated gene editing of putative targets (e.g., PTP1B) to confirm phenotypic rescue .
- Chemical proteomics : Use clickable probes or photoaffinity labeling to map cellular interaction partners .
- Pathway analysis : RNA-seq or phosphoproteomics identifies downstream signaling effects (e.g., insulin receptor modulation for PTP1B inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
